molecular formula C16H14N4O4 B11116410 N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide

N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide

Cat. No.: B11116410
M. Wt: 326.31 g/mol
InChI Key: UTLAWHDHLNZJAE-VCHYOVAHSA-N
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Description

N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a benzamide core with a nitrobenzylidene hydrazino group, making it an interesting subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide typically involves the condensation of 3-nitrobenzaldehyde with hydrazine derivatives, followed by acylation with benzoyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form different functional groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The benzamide core can participate in substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could lead to the formation of different oxygenated products.

Scientific Research Applications

N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide involves its interaction with specific molecular targets. The nitrobenzylidene hydrazino group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(2E)-2-(3-nitrobenzylidene)hydrazino]-2-oxoethyl}benzamide is unique due to its specific structure, which includes a nitrobenzylidene hydrazino group.

Properties

Molecular Formula

C16H14N4O4

Molecular Weight

326.31 g/mol

IUPAC Name

N-[2-[(2E)-2-[(3-nitrophenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H14N4O4/c21-15(11-17-16(22)13-6-2-1-3-7-13)19-18-10-12-5-4-8-14(9-12)20(23)24/h1-10H,11H2,(H,17,22)(H,19,21)/b18-10+

InChI Key

UTLAWHDHLNZJAE-VCHYOVAHSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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